![molecular formula C18H15ClN4O2 B7543674 N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B7543674.png)
N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, commonly known as ACPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. ACPCA is a pyrazole-based compound that has been synthesized through various methods and has been studied for its mechanism of action and biochemical and physiological effects.
作用机制
ACPCA has been shown to be a potent inhibitor of FAAH, with an IC50 value of 2.9 nM. It works by binding to the active site of the enzyme and preventing it from breaking down endocannabinoids. This leads to an increase in endocannabinoid levels, which can have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
ACPCA has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have potential applications in the treatment of anxiety and depression. However, further studies are needed to fully understand the biochemical and physiological effects of ACPCA.
实验室实验的优点和局限性
One advantage of ACPCA is its potency as a FAAH inhibitor, which makes it a useful tool for studying the role of endocannabinoids in pain and inflammation. However, its potency also makes it difficult to work with, as small variations in concentration can have significant effects on its activity. Additionally, further studies are needed to determine its specificity for FAAH and its potential off-target effects.
未来方向
There are several future directions for research on ACPCA. One area of interest is its potential applications in the treatment of pain and inflammation. Studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential applications in the treatment of anxiety and depression. Further studies are needed to fully understand its mechanism of action and its effects on behavior. Additionally, further studies are needed to determine its specificity for FAAH and its potential off-target effects. Overall, ACPCA is a promising compound with potential applications in drug discovery, but further research is needed to fully understand its potential.
合成方法
ACPCA can be synthesized through various methods, including the reaction of 4-chlorobenzonitrile with 4-aminoacetophenone to form 4-(4-chlorophenyl)-1-(4-oxo-2-phenyl-1,3-oxazolidin-3-yl)butan-1-one, which is then reacted with hydrazine hydrate to form ACPCA. Another method involves the reaction of 4-chlorobenzonitrile with 4-acetylaniline to form 4-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, which is then reacted with thionyl chloride and ammonia to form ACPCA.
科学研究应用
ACPCA has been studied for its potential applications in drug discovery, particularly as a potential inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain and inflammation. Inhibition of FAAH has been shown to increase levels of endocannabinoids, which can have analgesic and anti-inflammatory effects.
属性
IUPAC Name |
N-(4-acetamidophenyl)-1-(4-chlorophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-12(24)21-15-4-6-16(7-5-15)22-18(25)13-10-20-23(11-13)17-8-2-14(19)3-9-17/h2-11H,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYMVJNVSHDKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(N=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

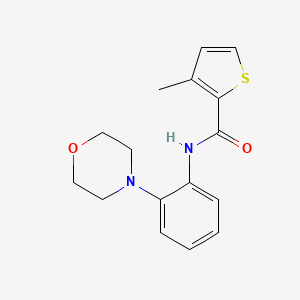

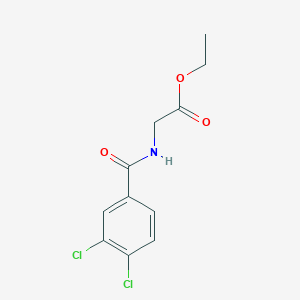

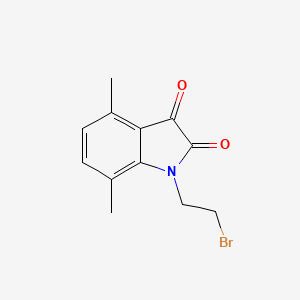
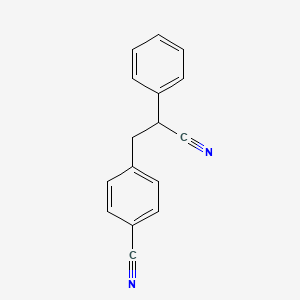
![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide](/img/structure/B7543644.png)
![4-{4-[5-(2-Chloro-6-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7543649.png)
![4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7543655.png)


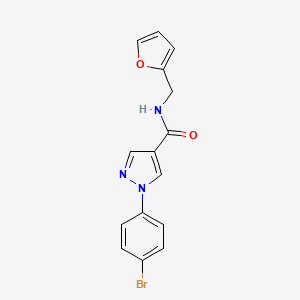
![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7543679.png)
